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Compound of Interest

Compound Name: (E)-1-Phenyl-1-butene

Cat. No.: B8732561 Get Quote

A comprehensive analysis of the spectroscopic data for (E)-1-Phenyl-1-butene is presented in

this technical guide, designed for researchers, scientists, and professionals in the field of drug

development. This document provides an in-depth look at the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental

protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary
The structural elucidation of (E)-1-Phenyl-1-butene, an aromatic hydrocarbon with the

chemical formula C₁₀H₁₂, relies on a combination of spectroscopic techniques. The following

tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry.

¹H NMR Spectral Data
The proton NMR spectrum provides information about the chemical environment and

connectivity of the hydrogen atoms in the molecule.
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Vinylic H ~6.4 Doublet ~15.7 (trans)

Vinylic H ~6.2 Doublet of Triplets ~15.7 (trans), ~6.5

Aromatic H ~7.3 Multiplet -

Aromatic H ~7.2 Multiplet -

Methylene H (-CH₂) ~2.2 Quintet ~7.4

Methyl H (-CH₃) ~1.1 Triplet ~7.4

¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the

molecule.

Carbon Assignment Chemical Shift (δ, ppm)

Quaternary Aromatic C ~138

Vinylic C ~131

Vinylic C ~129

Aromatic C ~128

Aromatic C ~127

Aromatic C ~126

Methylene C (-CH₂) ~26

Methyl C (-CH₃) ~14

Infrared (IR) Spectroscopy Data
IR spectroscopy is utilized to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3080 - 3030 C-H Stretch Aromatic & Vinylic

~2960 - 2850 C-H Stretch Aliphatic

~1600, 1495, 1450 C=C Stretch Aromatic Ring

~965 C-H Out-of-Plane Bend (trans) Vinylic

~740 and ~690 C-H Out-of-Plane Bend Monosubstituted Benzene

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Value Interpretation

132 Molecular Ion [M]⁺

117 Base Peak [M-CH₃]⁺

115 [M-CH₃-H₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified (E)-1-Phenyl-1-butene is dissolved

in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is then

filtered into a clean NMR tube to a height of about 4-5 cm.[1]

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Bruker AM-

270.[2] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-
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decoupled spectrum is obtained to simplify the signals to singlets for each unique carbon

atom.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like (E)-1-Phenyl-1-butene, a thin film can be

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small drop of the

sample directly on the ATR crystal.[3]

Data Acquisition: A background spectrum of the empty instrument (or clean salt plates/ATR

crystal) is recorded. The sample is then placed in the IR beam path, and the sample

spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.[3]

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to generate the final transmittance or absorbance

spectrum.[3]

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via Gas Chromatography (GC) for separation from any impurities. In the ion source, the

sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a

technique known as Electron Ionization (EI). This process forms a molecular ion and various

fragment ions.

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical progression of experiments and data interpretation

in the structural elucidation of an organic compound like (E)-1-Phenyl-1-butene.
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Caption: Logical workflow for the structural elucidation of (E)-1-Phenyl-1-butene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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